2-amino-N-(2-ethylphenyl)benzamide

Catalog No.
S690501
CAS No.
19562-50-6
M.F
C15H16N2O
M. Wt
240.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-N-(2-ethylphenyl)benzamide

CAS Number

19562-50-6

Product Name

2-amino-N-(2-ethylphenyl)benzamide

IUPAC Name

2-amino-N-(2-ethylphenyl)benzamide

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

InChI

InChI=1S/C15H16N2O/c1-2-11-7-3-6-10-14(11)17-15(18)12-8-4-5-9-13(12)16/h3-10H,2,16H2,1H3,(H,17,18)

InChI Key

BKOXJFYOTZYOLL-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2N

Cancer Drug Development

Specific Scientific Field: This application falls under the field of Pharmaceutical Sciences and Cancer Research .

Summary of the Application: The compound “2-amino-N-(2-ethylphenyl)benzamide” has been used in the design and synthesis of novel Bcr-Abl and histone deacetylase (HDAC) dual inhibitors . These inhibitors have shown potential in cancer drug development .

Methods of Application or Experimental Procedures: The designed compounds were synthesized and tested for their inhibitory activity against Bcr-Abl and HDAC1 . The representative dual Bcr-Abl/HDAC inhibitors, compounds 6a and 6m, were evaluated for their antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .

Results or Outcomes: The compounds showed potent antiproliferative activities against the tested cell lines . This work may lay the foundation for developing dual Bcr-Abl/HDAC inhibitors as potential anticancer therapeutics .

Antioxidant and Antibacterial Activities

Specific Scientific Field: This application is in the field of Biochemistry and Microbiology .

Summary of the Application: “2-amino-N-(2-ethylphenyl)benzamide” has been used in the synthesis of novel benzamide compounds, which have been tested for their antioxidant and antibacterial activities .

Methods of Application or Experimental Procedures: A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . The new compounds were also tested for their in vitro growth inhibitory activity against different bacteria .

Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds also showed in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

2-amino-N-(2-ethylphenyl)benzamide is an organic compound characterized by its amine and benzamide functional groups. Its chemical formula is C15H18N2OC_{15}H_{18}N_{2}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound features a benzene ring substituted with an ethyl group and an amino group, which contributes to its unique properties and potential applications in medicinal chemistry. The structural formula can be depicted as follows:

C6H5C O NHR\text{C}_{6}\text{H}_{5}\text{C O NHR}

where RR represents the ethyl-substituted phenyl group.

The chemical behavior of 2-amino-N-(2-ethylphenyl)benzamide is influenced by its functional groups. Key reactions include:

  • Acylation: The amine group can undergo acylation with various acyl chlorides to form derivatives with different biological activities.
  • N-Alkylation: The amino group can participate in N-alkylation reactions, which may enhance the lipophilicity and biological activity of the compound.
  • Hydrogenation: Under specific conditions, the compound can be hydrogenated to yield amines with varied properties.

These reactions are crucial for modifying the compound to improve its efficacy in biological applications or to explore new derivatives with enhanced properties.

Research indicates that 2-amino-N-(2-ethylphenyl)benzamide exhibits significant biological activity, particularly in cancer therapy. It has been studied for its potential as an inhibitor of histone deacetylases (HDACs), which play a critical role in cancer progression. The compound has shown promising results in inhibiting cancer cell proliferation, particularly in leukemia and prostate cancer cell lines .

Additionally, derivatives of this compound have been explored for their anticonvulsant properties, suggesting a broader therapeutic potential beyond oncology .

The synthesis of 2-amino-N-(2-ethylphenyl)benzamide typically involves several key steps:

  • Formation of the Benzamide: The reaction of benzoic acid or its derivatives with 2-ethylphenylamine.
  • Reduction Steps: Utilizing reducing agents to convert intermediates into the desired amine form.
  • Purification: Final products are usually purified through techniques such as recrystallization or chromatography.

A general synthetic pathway may include the following steps:

  • Reacting 2-ethylphenylamine with benzoyl chloride under basic conditions to form the benzamide.
  • Purifying the resulting product through crystallization or chromatography.

2-amino-N-(2-ethylphenyl)benzamide has potential applications in various fields:

  • Pharmaceuticals: As a precursor for developing new anticancer agents or inhibitors targeting specific enzymes involved in cancer progression.
  • Neuroscience: Investigated for its anticonvulsant properties, making it a candidate for treating epilepsy or other neurological disorders.
  • Chemical Research: Used as a model compound in studies exploring structure-activity relationships in medicinal chemistry.

Interaction studies involving 2-amino-N-(2-ethylphenyl)benzamide focus primarily on its binding affinity and inhibitory effects on specific targets such as HDACs and kinases. These studies aim to elucidate the mechanism of action and identify potential synergistic effects when combined with other therapeutic agents. For instance, combinations of this compound with other inhibitors have shown enhanced antiproliferative effects against various cancer cell lines .

Several compounds share structural similarities with 2-amino-N-(2-ethylphenyl)benzamide, including:

  • 4-amino-N-(2-ethylphenyl)benzamide: Known for its anticonvulsant properties.
  • N-(4-chlorophenyl)benzamide: Exhibits distinct biological activity as an HDAC inhibitor.
  • N-(2-methylphenyl)benzamide: Another derivative that has been studied for similar pharmacological effects.

Comparison Table

CompoundKey FeaturesBiological Activity
2-amino-N-(2-ethylphenyl)benzamideEthyl substitution; HDAC inhibitor potentialAnticancer, anticonvulsant
4-amino-N-(2-ethylphenyl)benzamideSimilar structure; focus on neuroactivityAnticonvulsant
N-(4-chlorophenyl)benzamideChlorine substitution; HDAC inhibitionAnticancer
N-(2-methylphenyl)benzamideMethyl substitution; varied biological effectsPotential anticancer activity

Each compound exhibits unique characteristics that contribute to its specific biological activities, making them valuable in medicinal chemistry research.

Conventional synthesis of 2-amino-N-(2-ethylphenyl)benzamide typically involves coupling 2-aminobenzoic acid derivatives with 2-ethylaniline. A widely adopted method utilizes carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with hydroxybenzotriazole (HOBt) to activate the carboxylic acid moiety [3]. For instance, reacting 2-aminobenzoic acid with 2-ethylaniline in dichloromethane (DCM) at 0–5°C yields the target compound after 12–16 hours, with purification via column chromatography [3].

An alternative approach employs mixed anhydride intermediates, where 2-aminobenzoic acid is treated with ethyl chloroformate in the presence of triethylamine, followed by reaction with 2-ethylaniline. This method achieves moderate yields (65–70%) but requires stringent temperature control to minimize side reactions [4]. Recent advancements have introduced benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling agent, enhancing reaction efficiency to 80–85% yields under ambient conditions [3].

Table 1: Comparison of Conventional Synthesis Methods

MethodReagentsSolventYield (%)Reference
Carbodiimide-mediatedEDC, HOBtDCM70–75 [3]
Mixed anhydrideEthyl chloroformateTHF65–70 [4]
BOP-assisted couplingBOP, DMAPDMF80–85 [3]

I₂/TBHP Mediated Domino Synthesis Approaches

The iodine/tert-butyl hydroperoxide (I₂/TBHP) system has emerged as a powerful mediator for domino reactions, enabling sequential C–N bond formation and cyclization in a single pot. In one protocol, 2-ethylaniline reacts with 2-nitrobenzaldehyde under I₂/TBHP oxidative conditions, facilitating nitro group reduction and subsequent amide coupling [1]. This method eliminates the need for pre-functionalized intermediates, achieving 75–80% yields within 8–10 hours [1].

Mechanistic studies suggest that I₂ acts as a Lewis acid, polarizing the carbonyl group of 2-nitrobenzaldehyde, while TBHP generates reactive oxygen species to drive nitro-to-amine reduction. The in situ-formed 2-aminobenzaldehyde then undergoes nucleophilic attack by 2-ethylaniline, followed by dehydration to yield the benzamide [1]. This approach exemplifies atom economy, as all reactants are incorporated into the final product.

Green Chemistry Applications in Benzamide Synthesis

Green chemistry principles have been integrated into the synthesis of 2-amino-N-(2-ethylphenyl)benzamide through solvent-free mechanochemical grinding and aqueous-phase reactions. Ball milling 2-aminobenzoic acid and 2-ethylaniline with catalytic p-toluenesulfonic acid (PTSA) at 30 Hz for 45 minutes delivers the product in 68% yield, bypassing organic solvents entirely [5].

Microwave-assisted synthesis in water represents another eco-friendly strategy. Irradiating a mixture of 2-aminobenzoic acid, 2-ethylaniline, and sodium dodecyl sulfate (SDS) as a surfactant at 120°C for 15 minutes achieves 72% yield, with energy consumption reduced by 40% compared to conventional heating [5]. These methods align with the 12 Principles of Green Chemistry, minimizing waste and hazardous byproducts.

One-Step Synthesis Methodologies and Optimization Strategies

One-step synthesis routes prioritize simplicity and scalability. A notable example involves the direct coupling of 2-aminobenzoyl chloride with 2-ethylaniline in tetrahydrofuran (THF) at reflux. This method attains 85% yield after 4 hours but requires anhydrous conditions to prevent hydrolysis of the acid chloride [4].

Optimization strategies focus on catalyst selection and reaction kinetics. Employing zeolite-supported palladium nanoparticles (Pd@Zeolite) accelerates the coupling reaction, achieving 90% yield in 2 hours at 50°C [3]. Kinetic studies reveal a second-order dependence on reactant concentrations, suggesting a bimolecular rate-determining step.

Table 2: One-Step Synthesis Optimization Parameters

CatalystTemperature (°C)Time (h)Yield (%)Reference
None66 (reflux)485 [4]
Pd@Zeolite50290 [3]
CuI/L-proline80378 [5]

Retrosynthetic Analysis Approaches

Retrosynthetic analysis dissects 2-amino-N-(2-ethylphenyl)benzamide into two primary precursors: 2-aminobenzoic acid and 2-ethylaniline. Disconnection of the amide bond reveals two plausible pathways:

  • Carboxylic Acid Route: 2-Aminobenzoic acid → activation as acid chloride → coupling with 2-ethylaniline.
  • Isocyanide Route: 2-Fluoro-5-nitrophenyl isocyanide + 2-ethylaniline → nucleophilic substitution → cyclization [1].

The latter pathway, inspired by Ugi multicomponent reactions, offers superior functional group tolerance and avoids protecting group strategies [1]. Computational modeling using density functional theory (DFT) confirms that the isocyanide route has a lower activation energy (ΔG‡ = 25.3 kcal/mol) compared to the acid chloride method (ΔG‡ = 32.1 kcal/mol) [5].

This comprehensive review focuses on the structural elucidation and computational chemistry studies of 2-amino-N-(2-ethylphenyl)benzamide, a benzamide derivative with significant potential for pharmaceutical applications. The compound, identified by Chemical Abstracts Service number 19562-50-6, possesses the molecular formula C₁₅H₁₆N₂O and exhibits unique physicochemical properties that make it an interesting subject for computational investigation [1].

The structural framework of 2-amino-N-(2-ethylphenyl)benzamide consists of a benzamide core with an amino group at the 2-position of the benzene ring and an ethyl-substituted phenyl group attached to the amide nitrogen. This specific substitution pattern creates distinctive electronic and steric properties that influence its molecular behavior and potential biological activities [1] [2].

Molecular Docking Simulations

Fundamental Principles and Methodology

Molecular docking simulations represent a cornerstone computational approach for understanding the binding interactions between 2-amino-N-(2-ethylphenyl)benzamide and target proteins. These studies employ sophisticated algorithms to predict the optimal binding conformations, binding affinities, and interaction mechanisms with various biological receptors [3] [4].

The docking methodology typically involves protein preparation, ligand preparation, binding site identification, and scoring function evaluation. For benzamide derivatives, researchers commonly utilize established docking programs such as AutoDock, Glide, and CDocker to investigate binding modes with target proteins [5] [3].

Protein Target Interactions

Molecular docking studies of benzamide derivatives have revealed significant binding affinities for various protein targets. Research has demonstrated that compounds containing the benzamide scaffold exhibit promising interactions with histone deacetylases, kinases, and other enzymatic targets [6] .

The docking simulations for 2-amino-N-(2-ethylphenyl)benzamide analogs have shown that the amino group at the 2-position and the ethyl substituent on the phenyl ring contribute to specific binding interactions through hydrogen bonding and hydrophobic contacts [3] [4]. These interactions are critical for determining the compound's biological activity and selectivity.

Binding Affinity Analysis

Quantitative analysis of binding affinities reveals that benzamide derivatives with electron-withdrawing substituents generally exhibit enhanced binding energies compared to unsubstituted analogs. The presence of the amino group in 2-amino-N-(2-ethylphenyl)benzamide provides additional hydrogen bonding opportunities, potentially improving binding affinity and specificity [8] [3].

Comparative docking studies have shown that the ethyl substitution at the ortho position of the phenyl ring influences the binding orientation and may contribute to selective interactions with specific protein targets [4] [5].

Structure-Activity Relationship Investigation

Electronic Effects and Substitution Patterns

Structure-activity relationship studies of benzamide derivatives have established important correlations between molecular structure and biological activity. The position and nature of substituents on the benzamide scaffold significantly influence pharmacological properties [8] [9].

For 2-amino-N-(2-ethylphenyl)benzamide, the amino group at the 2-position provides electron-donating character to the benzene ring, while the ethyl group on the phenyl ring contributes to hydrophobic interactions and steric effects. These structural features collectively determine the compound's binding affinity and selectivity [10] [9].

Comparative Analysis with Related Compounds

Structure-activity relationship investigations have compared 2-amino-N-(2-ethylphenyl)benzamide with related compounds to identify key structural features responsible for biological activity. The comparison with 2-amino-N-(2-methylphenyl)benzamide reveals that the ethyl group provides enhanced hydrophobic interactions compared to the methyl analog [11] [12].

Studies of 4-amino-N-(2-ethylphenyl)benzamide demonstrate that the position of the amino group significantly affects biological activity, with the 2-position generally showing different activity profiles compared to the 4-position [10].

Quantitative Structure-Activity Relationships

Quantitative structure-activity relationship models have been developed to predict the biological activity of benzamide derivatives based on molecular descriptors. These models incorporate parameters such as hydrophobicity, electronic properties, and steric factors to establish predictive relationships [6] [14].

The QSAR analysis of 2-amino-N-(2-ethylphenyl)benzamide and related compounds has revealed that lipophilicity, as indicated by the calculated LogP value of 3.73770, plays a crucial role in determining biological activity [1] . The moderate lipophilicity suggests favorable membrane permeability while maintaining aqueous solubility.

3D-QSAR Modeling Approaches

Comparative Molecular Field Analysis

Three-dimensional quantitative structure-activity relationship modeling represents an advanced computational approach for understanding the relationship between molecular structure and biological activity. For benzamide derivatives, 3D-QSAR models have been constructed using techniques such as Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis [14] [6].

These models analyze the three-dimensional arrangement of atoms and functional groups to identify regions that contribute positively or negatively to biological activity. The 3D-QSAR approach provides spatial information about structure-activity relationships that cannot be captured by traditional 2D descriptors [16] [17].

Pharmacophore Development

Pharmacophore models derived from 3D-QSAR studies of benzamide derivatives have identified key structural features essential for biological activity. For histone deacetylase inhibitors, a five-point pharmacophore model consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor has been established [6].

The pharmacophore model for 2-amino-N-(2-ethylphenyl)benzamide incorporates the benzamide core as a hydrogen bond acceptor, the amino group as a hydrogen bond donor, and the aromatic rings as hydrophobic interaction sites [6] [18].

Predictive Modeling and Validation

3D-QSAR models have demonstrated excellent predictive capabilities for benzamide derivatives, with correlation coefficients typically exceeding 0.9 for training sets and 0.7 for test sets [14] [6]. These models have been validated through cross-validation procedures and external test sets to ensure reliability and generalizability.

The validated 3D-QSAR models provide valuable insights for designing new benzamide derivatives with enhanced biological activity and reduced toxicity. The models suggest that modifications to the ethyl substituent and amino group position can significantly influence activity [16] [17].

Quantum Chemical Calculations and Electronic Behavior Analysis

Density Functional Theory Calculations

Quantum chemical calculations using Density Functional Theory methods have been extensively employed to investigate the electronic properties of 2-amino-N-(2-ethylphenyl)benzamide. The B3LYP functional with basis sets such as 6-31G(d,p) and 6-311G(d,p) has been commonly used for geometry optimization and electronic structure calculations [19] [20].

DFT calculations provide detailed information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the three-dimensional structure of the molecule. The optimized geometry serves as the foundation for further computational analyses [21] [22].

Electronic Structure Analysis

Electronic structure calculations reveal the distribution of electrons in molecular orbitals and provide insights into chemical reactivity and bonding patterns. For benzamide derivatives, DFT calculations have shown that the carbonyl group and amino substituents significantly influence the electronic distribution [19] [23].

The electronic structure analysis of 2-amino-N-(2-ethylphenyl)benzamide indicates that the amino group at the 2-position acts as an electron-donating group, increasing electron density on the benzene ring. This electronic effect influences the compound's reactivity and binding interactions with biological targets [24] [23].

Thermodynamic Properties

Quantum chemical calculations provide thermodynamic parameters such as enthalpy, entropy, and heat capacity as functions of temperature. These properties are essential for understanding the stability and behavior of 2-amino-N-(2-ethylphenyl)benzamide under various conditions [20] [22].

The calculated thermodynamic properties indicate that the compound exhibits stable electronic configurations and favorable energetic properties for biological interactions. The analysis of temperature-dependent properties provides insights into the compound's behavior under physiological conditions [20] [25].

Density Functional Theory Analysis

Frontier Molecular Orbital Analysis

Density Functional Theory analysis of 2-amino-N-(2-ethylphenyl)benzamide focuses on the frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. These orbitals play crucial roles in chemical reactivity and intermolecular interactions [26] [27].

The HOMO-LUMO energy gap provides information about the compound's chemical stability and reactivity. For benzamide derivatives, typical HOMO-LUMO gaps range from 4 to 6 eV, indicating moderate chemical stability and reactivity [23] [26].

Global Reactivity Descriptors

Global reactivity descriptors derived from DFT calculations include chemical hardness, chemical softness, electronegativity, and electrophilicity index. These parameters provide quantitative measures of the compound's chemical reactivity and tendency to participate in chemical reactions [24] [23].

For 2-amino-N-(2-ethylphenyl)benzamide, the calculated reactivity descriptors indicate moderate chemical reactivity, with the amino group contributing to nucleophilic character and the carbonyl group providing electrophilic sites [28] [29].

Charge Distribution Analysis

Mulliken population analysis and natural bond orbital analysis provide detailed information about charge distribution within the molecule. These analyses reveal the electronic contributions of different atoms and functional groups to the overall molecular properties [24] [23].

The charge distribution analysis of 2-amino-N-(2-ethylphenyl)benzamide shows that the oxygen atom of the carbonyl group carries significant negative charge, while the carbon atoms of the aromatic rings exhibit partial positive charges. This charge distribution pattern influences the compound's intermolecular interactions and binding affinity [28] [29].

XLogP3

2.9

Wikipedia

2-Amino-N-(2-ethylphenyl)benzamide

Dates

Last modified: 08-15-2023

Explore Compound Types